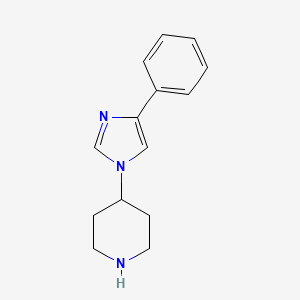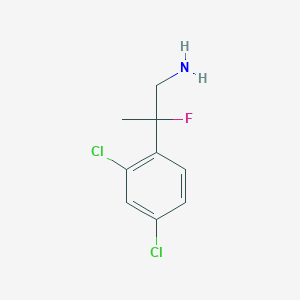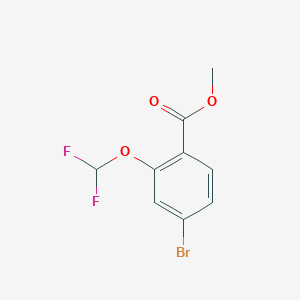
Methyl 4-bromo-2-(difluoromethoxy)benzoate
概要
説明
“Methyl 4-bromo-2-(difluoromethoxy)benzoate” is a chemical compound with the CAS Number: 553672-24-5 . It has a molecular weight of 281.05 . The compound is a powder in physical form .
Molecular Structure Analysis
The InChI code for “Methyl 4-bromo-2-(difluoromethoxy)benzoate” is1S/C9H7BrF2O3/c1-14-8(13)6-3-2-5(10)4-7(6)15-9(11)12/h2-4,9H,1H3 . This code provides a standard way to encode the compound’s molecular structure. Physical And Chemical Properties Analysis
“Methyl 4-bromo-2-(difluoromethoxy)benzoate” has a melting point of 64-65 degrees Celsius . It is stored at a temperature of 4 degrees Celsius .科学的研究の応用
Crystal Structures and Chemical Synthesis
Methyl 4-bromo-2-(difluoromethoxy)benzoate and its derivatives have been extensively studied for their crystal structures and chemical synthesis applications. Suchetan et al. (2016) compared the crystal structures of methyl 4-bromo-2-(methoxymethoxy)benzoate with related compounds, emphasizing the formation of two-dimensional architectures primarily through C—H⋯O hydrogen bonds and Br⋯O interactions (Suchetan, Suneetha, Naveen, Lokanath, & Krishna Murthy, 2016). The optimization of synthetic conditions for related bromomethyl benzoates showcases the chemical versatility and potential utility in organic synthesis and materials science (Bi Yun-mei, 2012).
Biological Evaluation
In the realm of biological evaluation, derivatives have been synthesized and tested against various bacteria and fungi, demonstrating specific bioactivity profiles. For instance, the synthesis of 3-cyanoflavones from related precursors and their evaluation against Gram-positive and -negative bacteria and fungi strains highlights the potential for developing new antimicrobial agents (Gaydou, Lassagne, Bombarda, Dherbomez, & Sinbandhit, 2006).
Liquid Crystal and Electrochemical Applications
Further research into the synthesis of active quaternary phosphonium salts and their application to the Wittig reaction has led to the development of liquid crystal materials with high yield, showcasing the compound's utility in advanced material synthesis (Wang, Liu, & Lin, 2007). Additionally, the interaction of related benzoates with sulfur tetrafluoride in anhydrous hydrogen fluoride solution has been explored for the transformation into high-yield products, potentially useful in the synthesis of fluorinated materials (Gaidarzhy, Motnyak, & Kunshenko, 2020).
Photophysical Properties
The exploration of photophysical properties is evident in the synthesis and characterization of photoactive derivatives, where novel ortho-fluoroazobenzene compounds show potential for photo-induced structural reorganization, indicating applications in photoresponsive materials (Sylvester & Benedict, 2021).
Safety And Hazards
特性
IUPAC Name |
methyl 4-bromo-2-(difluoromethoxy)benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrF2O3/c1-14-8(13)6-3-2-5(10)4-7(6)15-9(11)12/h2-4,9H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAOQPVDNXYVDBL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=C(C=C1)Br)OC(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrF2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-bromo-2-(difluoromethoxy)benzoate | |
CAS RN |
553672-24-5 | |
| Record name | methyl 4-bromo-2-(difluoromethoxy)benzoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

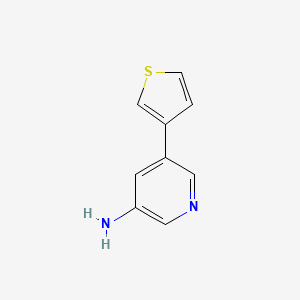
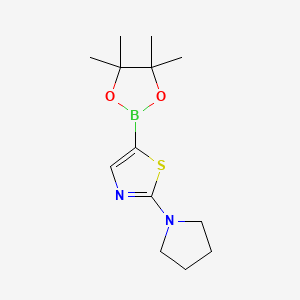
![6-methoxy-3a,4,5,9b-tetrahydro-1H-cyclopenta[c]quinoline-4-carboxylic acid](/img/structure/B1467674.png)
![4-[4-(Methylsulfonyl)-3-nitrophenyl]morpholine](/img/structure/B1467675.png)
![tert-Butyl 4-hydroxy-4-[(2-methyl-1H-imidazol-1-yl)methyl]-1-piperidinecarboxylate](/img/structure/B1467676.png)
![Ethyl 3-(1,3-dichloropropyl)[1,2,4]triazolo[4,3-a]pyridine-8-carboxylate](/img/structure/B1467677.png)
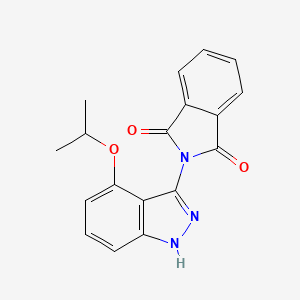
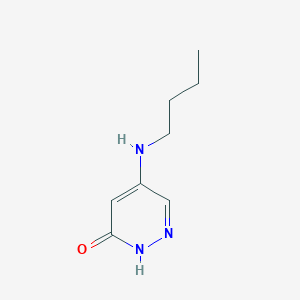
![2-[(2-Isopropyl-1-piperazinyl)methyl]phenol](/img/structure/B1467681.png)
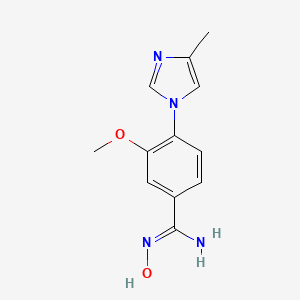
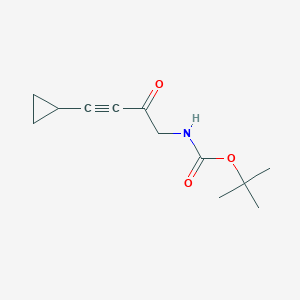
![tert-Butyl 4-(2H-pyrazolo[4,3-b]pyridin-2-yl)-1-piperidinecarboxylate](/img/structure/B1467687.png)
